4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-5-4-6-15(11-14)20-24-21(29-25-20)16-8-9-18(19(12-16)26(27)28)23-13-17-7-2-3-10-22-17/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIKSMLURQRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antimicrobial and anticancer agents.
Material Science: Oxadiazole derivatives are used in the development of fluorescent dyes and OLEDs (organic light-emitting diodes).
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline involves its interaction with specific molecular targets. For instance, oxadiazole derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a nitrogen-rich heterocycle and are used in medicinal chemistry.
Uniqueness
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
